molecular formula C21H15ClFN3O2S B2673036 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1105241-81-3

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide

Cat. No.: B2673036
CAS No.: 1105241-81-3
M. Wt: 427.88
InChI Key: ZXQSAQVPRNUYCU-UHFFFAOYSA-N
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Description

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-chlorophenyl group, and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide typically involves multi-step reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are carried out in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 4-methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one

Uniqueness

Compared to similar compounds, 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thieno[3,2-d]pyrimidine core with both 4-chlorophenyl and 4-fluorophenyl groups enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-25(16-8-6-15(23)7-9-16)18(27)10-26-12-24-19-17(11-29-20(19)21(26)28)13-2-4-14(22)5-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQSAQVPRNUYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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